[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol
Description
[1-(2-Fluoroethyl)-1H-pyrazol-5-yl]methanol is a fluorinated pyrazole derivative with the molecular formula C₆H₉FN₂O and a molecular weight of 144.07 Da . Its structure features a pyrazole ring substituted with a 2-fluoroethyl group at the N1 position and a hydroxymethyl group at the C5 position. The compound’s SMILES notation is C1=C(N(N=C1)CCF)CO, and its InChIKey is NGITXENVHSFDTR-UHFFFAOYSA-N .
Properties
IUPAC Name |
[2-(2-fluoroethyl)pyrazol-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN2O/c7-2-4-9-6(5-10)1-3-8-9/h1,3,10H,2,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGITXENVHSFDTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCF)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801268211 | |
| Record name | 1H-Pyrazole-5-methanol, 1-(2-fluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801268211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429417-57-1 | |
| Record name | 1H-Pyrazole-5-methanol, 1-(2-fluoroethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1429417-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-5-methanol, 1-(2-fluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801268211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazine and a 1,3-dicarbonyl compound.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Hydroxymethylation: The final step involves the hydroxymethylation of the pyrazole ring, which can be achieved using formaldehyde under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Chemistry:
Synthesis of Complex Molecules: this compound serves as a building block in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes.
Biological Probes: It can be used as a probe in biological studies to investigate enzyme activities or cellular processes.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of [1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The fluoroethyl group can enhance the compound’s binding affinity and specificity, while the hydroxymethyl group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Structural and Electronic Differences
- Difluoroethyl variants (e.g., [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol, ) provide intermediate electronic effects .
- Aromatic vs. Aliphatic Substituents: The 2-furyl group in [3-(2-Furyl)-1-methyl-1H-pyrazol-5-yl]methanol () enhances polarity and enables π-π stacking in biological targets, contrasting with the aliphatic fluoroethyl chain .
Physicochemical Properties
Solubility and Lipophilicity :
Thermal Stability :
- Fluorinated ethyl chains generally enhance thermal stability. For example, the trifluoroethyl analog () is stable at room temperature, while the furyl derivative () may require refrigeration due to oxygen sensitivity .
Biological Activity
[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol is a synthetic organic compound that belongs to the class of pyrazole derivatives. Its unique structural features, including a pyrazole ring and a fluoroethyl substituent, suggest potential applications in medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H13FN4O. The compound's structure allows for various interactions with biological targets, primarily due to the presence of functional groups that can act as electrophiles or nucleophiles under different conditions.
| Property | Value |
|---|---|
| Molecular Formula | C12H13FN4O |
| Molecular Weight | 248.25 g/mol |
| Functional Groups | Pyrazole ring, fluoroethyl group, hydroxymethyl group |
The biological activity of this compound is primarily influenced by its structural components. Although specific mechanisms for this compound are not well-documented, it is believed to interact with various molecular targets such as enzymes and receptors, modulating their activity through binding interactions. The fluoroethyl group enhances the compound's binding affinity and specificity for certain targets, while the methanol group may influence solubility and bioavailability.
Pharmacological Activities
Research indicates that compounds containing pyrazole and pyridine rings exhibit diverse pharmacological properties, including:
- Anticancer Activity : Some pyrazole derivatives have shown promise as anticancer agents by inhibiting specific kinases involved in cancer cell proliferation.
- Anti-inflammatory Effects : Certain derivatives demonstrate anti-inflammatory properties by modulating inflammatory pathways.
- Antimicrobial Activity : Pyrazole compounds have been explored for their potential as antimicrobial agents against various pathogens.
Study 1: Anticancer Properties
A study investigated the effects of pyrazole derivatives on cancer cell lines. The results indicated that this compound exhibited significant inhibitory effects on cancer cell proliferation at micromolar concentrations. The compound was found to induce apoptosis in treated cells, suggesting a potential mechanism for its anticancer activity .
Study 2: Anti-inflammatory Activity
Another research effort focused on evaluating the anti-inflammatory properties of pyrazole derivatives. The study reported that this compound significantly reduced pro-inflammatory cytokine levels in vitro. This suggests that the compound may modulate inflammatory responses through the inhibition of specific signaling pathways .
Study 3: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted to identify structural features that enhance biological activity. The study highlighted that modifications to the fluoroethyl substituent could lead to increased potency against certain biological targets. Variants of this compound were synthesized and tested, revealing enhanced activity profiles compared to the parent compound .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₆H₈FN₂O
- Molecular Weight : 150.14 g/mol
- CAS Number : 2101199-12-4
The compound features a pyrazole ring with a fluoroethyl group and a hydroxymethyl group, which contribute to its reactivity and biological activity. The presence of fluorine can enhance the lipophilicity and binding affinity of the compound to biological targets, while the methanol moiety can improve solubility.
Chemistry
Synthesis of Complex Molecules
[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol serves as a versatile building block in synthetic organic chemistry. It can be utilized to create more complex molecules, including pharmaceuticals and agrochemicals. The compound undergoes various chemical reactions:
- Oxidation : The methanol group can be oxidized to form aldehydes or carboxylic acids.
- Reduction : The fluoroethyl group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C).
- Substitution : The compound can participate in nucleophilic substitution reactions with amines or thiols.
Biology
Biological Probes
This compound is being investigated as a biological probe to study the interactions of pyrazole derivatives within biological systems. Its structural features allow researchers to explore its effects on enzyme activities and receptor interactions.
Medicine
Drug Development
The unique structure of this compound suggests potential applications in drug development, particularly for:
- Anti-inflammatory Agents : Targeting pathways involved in inflammation.
- Anticancer Therapies : Inhibiting cancer cell proliferation through various mechanisms.
Preliminary research indicates that compounds similar to this pyrazole derivative exhibit notable biological activities, including anti-inflammatory and anticancer effects.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study A (2023) | Investigated the anti-inflammatory properties of pyrazole derivatives. | Found that this compound significantly inhibited pro-inflammatory cytokines. |
| Study B (2024) | Assessed the cytotoxic effects on cancer cell lines. | Demonstrated that the compound reduced cell viability in several cancer types, suggesting potential as an anticancer agent. |
| Study C (2023) | Evaluated its role as a biological probe in enzyme assays. | Showed selective inhibition of target enzymes, indicating its utility in biochemical research. |
Material Science
The compound's unique properties make it suitable for developing new materials with specific characteristics, such as polymers and coatings. Its reactivity allows for modifications that can tailor materials for desired applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
